molecular formula C14H17ClN4O3 B8490021 (4-Oxo-6-piperazin-1-YL-4H-quinazolin-3-YL)-acetic acid hydrochloride

(4-Oxo-6-piperazin-1-YL-4H-quinazolin-3-YL)-acetic acid hydrochloride

Cat. No.: B8490021
M. Wt: 324.76 g/mol
InChI Key: JCNRMHQIFJECND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Oxo-6-piperazin-1-YL-4H-quinazolin-3-YL)-acetic acid hydrochloride is a useful research compound. Its molecular formula is C14H17ClN4O3 and its molecular weight is 324.76 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17ClN4O3

Molecular Weight

324.76 g/mol

IUPAC Name

2-(4-oxo-6-piperazin-1-ylquinazolin-3-yl)acetic acid;hydrochloride

InChI

InChI=1S/C14H16N4O3.ClH/c19-13(20)8-18-9-16-12-2-1-10(7-11(12)14(18)21)17-5-3-15-4-6-17;/h1-2,7,9,15H,3-6,8H2,(H,19,20);1H

InChI Key

JCNRMHQIFJECND-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)N=CN(C3=O)CC(=O)O.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-(3-Carboxymethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester (9.8 g) was suspended in 20 mL of dioxane. To this suspension was added 4N HCl/dioxane solution (100 mL) and 20 mL of dioxane; the mixture was stirred at room temperature for 3 hours. At this time, the solvent was removed by concentration of the reaction mixture in vacuo, and to the residue was added tetrahydofuran. The mixture was again concentrated in vacuo. The residue was triturated with dry diethyl ether, filtered and washed with dry diethyl ether. In this manner, 14.74 g of a solid was obtained. This solid was used without further purification.
Name
4-(3-Carboxymethyl-4-oxo-3,4-dihydro-quinazolin-6-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

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